Methyl 3,4-O-isopropylidene-a-D-galactopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-O-isopropylidene-a-D-galactopyranoside typically involves the protection of the hydroxyl groups in D-galactopyranoside. The process begins with the acetonation of methyl D-galactopyranoside in the presence of anhydrous copper sulfate, which leads to the formation of the isopropylidene acetal . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the compound is generally produced in research laboratories for scientific purposes. The synthesis involves standard organic chemistry techniques and the use of protective groups to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-O-isopropylidene-a-D-galactopyranoside undergoes various chemical reactions, including nucleophilic substitution and acylation .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the displacement of a leaving group by a nucleophile. Common reagents include sodium methoxide and other nucleophiles.
Major Products: The major products formed from these reactions include various acylated derivatives and substituted galactopyranosides .
Scientific Research Applications
Methyl 3,4-O-isopropylidene-a-D-galactopyranoside is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Methyl 3,4-O-isopropylidene-a-D-galactopyranoside involves its role as a glycosyl donor in glycosylation reactions. It interacts with various enzymes and molecular targets to facilitate the transfer of glycosyl groups to acceptor molecules. This process is crucial in the synthesis of glycoconjugates and the study of carbohydrate chemistry .
Comparison with Similar Compounds
- Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
- Methyl 4,6-O-isopropylidene-β-D-galactopyranoside
- Methyl 2,3,6-tri-O-acetyl-a-D-galactopyranoside
Uniqueness: Methyl 3,4-O-isopropylidene-a-D-galactopyranoside is unique due to its specific isopropylidene protection at the 3,4 positions, which makes it particularly useful in the synthesis of specific glycosides and glycosyl donors. Its distinct structure allows for targeted applications in glycosylation studies and the synthesis of complex carbohydrates .
Properties
Molecular Formula |
C10H18O6 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 |
InChI Key |
NZEWRADQNQAPED-ZEBDFXRSSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC)CO)C |
Origin of Product |
United States |
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